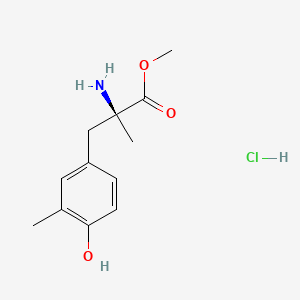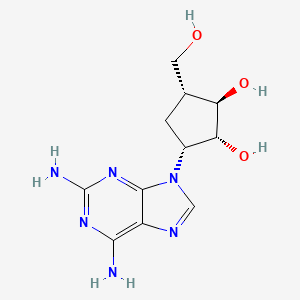
Carbocyclic-2,6-diaminopurinenucleoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-2,6-diaminopurinenucleoside is a synthetic nucleoside analogue that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by a carbocyclic ring fused to a purine base, specifically 2,6-diaminopurine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in antiviral and anticancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbocyclic-2,6-diaminopurinenucleoside typically involves the cyclization of a purine derivative with a carbocyclic moiety. One common method includes the intramolecular cyclization of an 8-bromo-6’-O-tosyl-2’-deoxyadenosine derivative . This reaction is carried out under specific conditions to ensure the formation of the desired carbocyclic structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbocyclic-2,6-diaminopurinenucleoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the carbocyclic ring or the purine base.
Substitution: Common substitution reactions involve the replacement of halogen atoms on the purine base with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated purine derivatives can be reacted with nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while substitution reactions can produce a variety of functionalized nucleosides.
Wissenschaftliche Forschungsanwendungen
Carbocyclic-2,6-diaminopurinenucleoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its ability to interact with nucleic acids and proteins, providing insights into molecular biology processes.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of carbocyclic-2,6-diaminopurinenucleoside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets key enzymes such as reverse transcriptase and DNA polymerase, disrupting their normal function .
Vergleich Mit ähnlichen Verbindungen
Carbocyclic-2,6-diaminopurinenucleoside is unique due to its carbocyclic structure, which provides enhanced stability compared to other nucleoside analogues. Similar compounds include:
Acyclovir: An antiviral drug used to treat herpes infections.
Carbovir: An antiretroviral drug used in the treatment of HIV.
Abacavir: Another antiretroviral drug used for HIV treatment.
These compounds share structural similarities but differ in their specific applications and mechanisms of action. This compound stands out for its potential in both antiviral and anticancer therapies.
Eigenschaften
CAS-Nummer |
75797-18-1 |
|---|---|
Molekularformel |
C11H16N6O3 |
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
(1R,2R,3R,5R)-3-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H16N6O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H4,12,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI-Schlüssel |
ZLJQBJBJBIATTP-SJNFNFGESA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C(N=C(N=C32)N)N)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


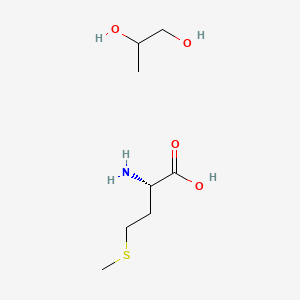
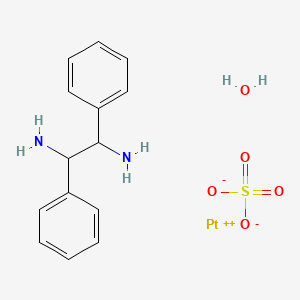




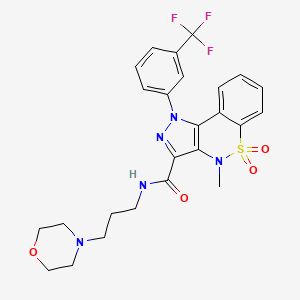

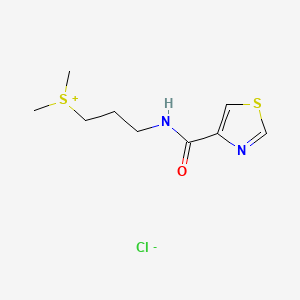
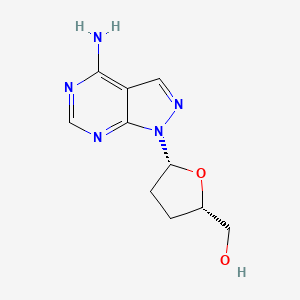
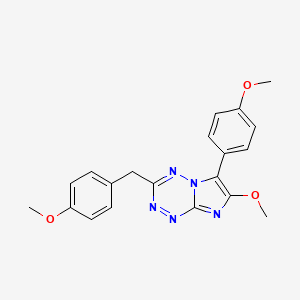
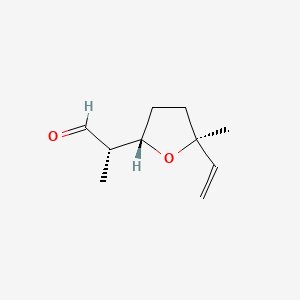
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)
